molecular formula C9H9N3O2 B13276000 2-(6-amino-1H-indazol-1-yl)acetic acid

2-(6-amino-1H-indazol-1-yl)acetic acid

Cat. No.: B13276000
M. Wt: 191.19 g/mol
InChI Key: KLJDJJVTCUIKDT-UHFFFAOYSA-N
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Description

2-(6-Amino-1H-indazol-1-yl)acetic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The indazole core is a privileged structure in pharmacology, known for its broad spectrum of biological activities . This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in the synthesis of hybrid molecules designed to target multiple biological pathways . Researchers utilize this and similar indazole derivatives in corrosion inhibition studies, where such compounds demonstrate effectiveness on metal surfaces like mild steel, with performance corroborated through gravimetric analysis and Density Functional Theory (DFT) calculations . The primary research applications for this compound include serving as a precursor in the development of potential anticancer agents, antiviral drugs, and antimicrobial compounds . Indazole-based hybrids have shown significant promise in computational studies targeting proteins involved in viral infections such as SARS-CoV-2 and HIV-1 . Furthermore, 3-phenyl-1H-indazole derivatives have demonstrated notable anticandidal activity against various Candida species, including C. albicans and C. glabrata, highlighting the therapeutic potential of this chemical class . The compound's mechanism of action is derived from its ability to be functionally diversified, allowing researchers to explore structure-activity relationships and optimize pharmacological properties . Handling Note: This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(6-aminoindazol-1-yl)acetic acid

InChI

InChI=1S/C9H9N3O2/c10-7-2-1-6-4-11-12(5-9(13)14)8(6)3-7/h1-4H,5,10H2,(H,13,14)

InChI Key

KLJDJJVTCUIKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 1H-Indazole Ring System

The construction of the 1H-indazole core relies on forming a stable five-membered nitrogen-containing ring fused to a benzene (B151609) ring. The two principal approaches to achieve this are direct N-N bond forming reactions on a pre-functionalized benzene ring and the use of hydrazine (B178648) precursors that react with functional groups on an aromatic substrate to form the heterocyclic ring.

These strategies involve the intramolecular cyclization of precursors where the nitrogen atoms that will form the pyrazole (B372694) ring are already present in the molecule, albeit not yet bonded to each other. The final step is the formation of the crucial nitrogen-nitrogen bond.

A novel and efficient method for synthesizing indazole acetic acid scaffolds involves the base-mediated condensation and cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.netwhiterose.ac.uk This approach facilitates the creation of diverse indazole acetic acid derivatives through a cascade N-N bond-forming reaction. whiterose.ac.ukresearchgate.net The process typically involves heating the 3-amino-3-(2-nitroaryl)propanoic acid substrate with a suitable nucleophile, which can also serve as the solvent, in the presence of a base. whiterose.ac.uk

This reaction demonstrates considerable versatility, tolerating a range of functional groups and electronic effects on the aromatic ring. whiterose.ac.uk The use of different alcohol solvents under basic conditions can lead to the formation of distinct indazole acetic acid derivatives, including unsubstituted, hydroxy, and alkoxy variants. researchgate.net For instance, the reaction of 3-amino-3-(2-nitrophenyl)propanoic acid with various alcohols in the presence of sodium hydroxide (B78521) under microwave irradiation has been shown to produce a range of 2-alkoxyacetic acid derivatives in modest to excellent yields. whiterose.ac.ukresearchgate.net An interesting outcome was observed when methanol (B129727) was used, which led to the formation of 2-(1H-indazol-3-yl)-2-methoxyacetic acid, indicating an unexpected incorporation of an α-methoxy group. diva-portal.org In contrast, using ethanolamine (B43304) as the nucleophile/solvent results in the exclusive formation of 2-indazole acetic acids without the incorporation of an alkoxy group. whiterose.ac.uk

Table 1. Synthesis of Indazole Acetic Acid Derivatives from 3-amino-3-(2-nitrophenyl)propanoic acid researchgate.net
Alcohol/NucleophileProductYield (%)Conditions
Methanol2-Methoxy-2-(1H-indazol-1-yl)acetic acid75NaOH, 150 °C
Ethanol2-Ethoxy-2-(1H-indazol-1-yl)acetic acid85NaOH, 150 °C
Propan-1-ol2-(1H-indazol-1-yl)-2-propoxyacetic acid55NaOH, 150 °C
Propan-2-ol2-(1H-indazol-1-yl)-2-isopropoxyacetic acid60NaOH, 150 °C
Ethanolamine2-(1H-indazol-1-yl)acetic acid65NaOH, 170 °C

Reductive cyclization of ortho-substituted nitroaromatics is a powerful strategy for synthesizing nitrogen-containing heterocycles, including 1H-indazoles. semanticscholar.org This method involves the reduction of a nitro group to a nitroso, hydroxylamino, or amino group, which then acts as an internal nucleophile, attacking another functional group on the adjacent position to form the heterocyclic ring. semanticscholar.orgresearchgate.net

One notable example is the conversion of o-nitro-ketoximes to 1H-indazoles. This transformation can be catalyzed by Group 8 metal carbonyl complexes, such as [Cp*Fe(CO)2]2, in the presence of carbon monoxide (CO). semanticscholar.org The reaction proceeds under neutral conditions, which is advantageous for substrates with acid- or base-sensitive functional groups. semanticscholar.org The process is believed to involve the deoxygenation of both the nitro and oxime functionalities, leading to the formation of the N-N bond and subsequent cyclization to the indazole ring. semanticscholar.org This method has been successfully applied to a variety of o-nitro-ketoximes bearing both electron-donating and electron-withdrawing substituents. semanticscholar.org

Table 2. Synthesis of 1H-Indazoles via Reductive Cyclization of o-Nitro-ketoximes semanticscholar.org
Substrate (o-nitro-ketoxime)ProductYield (%)
2-Nitroacetophenone oxime3-Methyl-1H-indazole59
2'-Nitro-2,2,2-trifluoroacetophenone oxime3-Trifluoromethyl-1H-indazole40
4',5'-Dimethoxy-2'-nitroacetophenone oxime5,6-Dimethoxy-3-methyl-1H-indazole85
2-Nitrobenzophenone oxime3-Phenyl-1H-indazole55

Similarly, the reductive cyclization of o-nitrobenzylamines has been reported as a route to indazoles. researchgate.net

A classic and widely utilized approach for indazole synthesis involves the reaction of a hydrazine derivative with a suitably functionalized aromatic precursor. The hydrazine provides the two nitrogen atoms required for the pyrazole ring.

The reaction between α,β-unsaturated ketones (chalcones) and hydrazine derivatives is a fundamental and common method for synthesizing pyrazoline and pyrazole rings, which are structurally analogous to the indazole system. researchgate.netnih.gov This reaction typically proceeds through an initial conjugate addition (Michael addition) of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the unsaturated ketone. researchgate.net This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a heterocyclic intermediate. Subsequent dehydration of this intermediate leads to the formation of the stable pyrazoline or, after oxidation, the aromatic pyrazole ring. researchgate.net This approach is a versatile method for creating the core heterocyclic structure found in indazoles. nih.gov

A practical and straightforward synthesis of the 1H-indazole ring involves the condensation of o-fluorobenzaldehydes with hydrazine. clockss.orgresearchgate.net This reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the fluorine atom to close the ring. nih.gov

This method is often carried out at high temperatures, and hydrazine hydrate (B1144303) can be used in excess, acting as both a reagent and a solvent. clockss.orgresearchgate.net A significant challenge with this direct approach can be a competitive Wolf-Kishner reduction of the aldehyde to a methyl group, forming fluorotoluenes as byproducts. researchgate.net To circumvent this issue, a modified approach utilizes O-methyloxime derivatives of the o-fluorobenzaldehydes. The condensation of these oximes with hydrazine effectively eliminates the competing reduction and generally provides higher yields of the desired indazole products. researchgate.net The reaction has been adapted to continuous-flow systems, which offers improved safety and efficiency for large-scale production by avoiding the risks associated with high-temperature batch reactions involving toxic and volatile hydrazine hydrate. clockss.org

Table 3. Synthesis of Indazoles from Substituted o-Fluorobenzaldehydes researchgate.net
SubstrateMethodProductYield (%)
2-Fluoro-5-nitrobenzaldehydeDirect Condensation with Hydrazine5-Nitroindazole60
2-Fluoro-5-nitrobenzaldehyde O-methyloximeCondensation with Hydrazine5-Nitroindazole85
2,4-DifluorobenzaldehydeDirect Condensation with Hydrazine4-Fluoroindazole50
2,4-Difluorobenzaldehyde O-methyloximeCondensation with Hydrazine4-Fluoroindazole75

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of heterocyclic systems like indazoles. mdpi.com These methods often involve intramolecular C-N bond formation to close the pyrazole ring onto the benzene moiety. One such strategy is the palladium-catalyzed cyclization of N-aryl-N-(o-bromobenzyl)hydrazines to form 2H-indazoles. rug.nl Another prominent method is the aza-Wacker-type cyclization, an intramolecular oxidative amination of alkenes. mdpi.comsemanticscholar.orgnih.gov In this type of reaction, a palladium(II) catalyst activates a double bond towards nucleophilic attack by an adjacent nitrogen atom, leading to the formation of a heterocyclic ring. mdpi.com While broadly applicable for creating various N-heterocycles, the specific application to form the indazole core of the target molecule would involve a suitably substituted ortho-alkenyl aniline (B41778) or a related precursor. The reaction typically proceeds through a nucleopalladation step followed by β-hydride elimination to yield the cyclized product. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cyclization Concepts
Reaction TypeGeneral SubstrateKey TransformationCatalyst System (Typical)Reference
Aza-Wacker CyclizationUnsaturated amines/amidesIntramolecular oxidative C-N bond formationPd(II) salt (e.g., PdCl₂) with an oxidant (e.g., O₂) mdpi.comsemanticscholar.orgnih.gov
C-N Cross-Couplingo-haloaryl hydrazine derivativesIntramolecular cyclization via C-N couplingPd(0) catalyst with a suitable ligand rug.nl
Dienamide CyclizationDienamidesAsymmetric 6-endo cyclizationPd(0) catalyst with chiral ligands nih.gov

Introduction of the Acetic Acid Moiety at the 1-Position

A critical step in the synthesis is the regioselective installation of the acetic acid group at the N-1 position of the indazole ring. This is typically achieved through a two-step sequence: alkylation with an ester-containing electrophile, followed by hydrolysis to the carboxylic acid.

The direct alkylation of the 1H-indazole ring system with electrophiles like ethyl chloroacetate (B1199739) presents a challenge of regioselectivity. The indazole anion, formed under basic conditions, can be alkylated at either the N-1 or N-2 position, often resulting in a mixture of isomers. nih.govbeilstein-journals.orgnih.gov The ratio of these N-1 and N-2 substituted products is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic nature of substituents on the indazole ring. d-nb.infonih.gov

Research has shown that for many substituted indazoles, using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF) can favor the formation of the thermodynamically more stable N-1 substituted product. d-nb.infonih.gov The rationale is that the sodium cation may coordinate with the N-2 nitrogen and an adjacent C-3 substituent, sterically hindering alkylation at N-2 and directing the electrophile to the N-1 position. nih.gov Generally, nucleophilic substitution reactions of 1H-indazole with halo esters in an alkaline solution tend to yield the N-1 isomer as the predominant product. nih.govnih.govrug.nl

Table 2: Conditions for N-Alkylation of Indazoles
SubstrateAlkylating AgentBaseSolventOutcomeReference
1H-IndazoleHalo estersAlkaline SolutionN/AMixture of N-1 and N-2 isomers, N-1 predominates nih.govrug.nl
Substituted 1H-IndazolesPentyl bromideNaHTHFHigh N-1 selectivity for electron-deficient indazoles nih.gov
C-3 Substituted IndazolesAlkyl bromideNaHTHF>99% N-1 regioselectivity for certain C-3 groups nih.gov

Once the ethyl 2-(1H-indazol-1-yl)acetate precursor is obtained, the final step to introduce the carboxylic acid moiety is the hydrolysis of the ester group. pressbooks.pub This transformation is typically accomplished through saponification, which involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent system. nih.govnih.gov The reaction is generally heated to ensure complete conversion. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, precipitating the desired 2-(1H-indazol-1-yl)acetic acid derivative. This hydrolysis step is usually efficient, providing the carboxylic acid in good to excellent yields. nih.gov

To accelerate chemical transformations, microwave-assisted synthesis has emerged as a valuable technique. nih.govscielo.org.zaijpsdronline.com The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. scielo.org.za This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indazole acetic acid derivatives. researchgate.net The synthesis of the ester precursor via alkylation or even direct synthesis of the indazole acetic acid scaffold can be expedited under microwave conditions, offering a more efficient route to the target compound. researchgate.netmdpi.com

Introduction of the Amino Group at the 6-Position

The final key functional group, the 6-amino moiety, is typically introduced by the reduction of a corresponding 6-nitro-indazole precursor. This nitro group serves as a masked form of the amine, which is unveiled late in the synthetic sequence to avoid undesired side reactions during earlier steps.

The conversion of a 6-nitro-1H-indazole derivative to a 6-amino-1H-indazole is a standard chemical reduction. researchgate.net Several reliable methods exist for this transformation. A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen gas atmosphere. rsc.org This catalytic hydrogenation is clean and often provides high yields of the desired amine.

Alternatively, reduction can be achieved using metals in acidic media. For instance, treating the nitro derivative with iron (Fe) powder in a mixture of ethanol, water, and hydrochloric acid at reflux is a well-established procedure for reducing nitroarenes to anilines and has been successfully applied to nitroindazole systems. nih.gov Tin(II) chloride (SnCl₂) in hydrochloric acid is another classical reagent combination for this purpose. The choice of method may depend on the presence of other functional groups in the molecule that could be sensitive to specific reducing conditions.

Table 3: Methods for the Reduction of 6-Nitro-Indazole Precursors
Reagent SystemSolventConditionsOutcomeReference
H₂ (gas) / Pd-CN/AN/AReduction to 6-amino indazole derivatives rsc.org
Fe powder / HClEtOH:H₂ORefluxReduction to 6-amino indazole derivatives nih.gov
SnCl₂ / HClN/AN/AStandard reduction of aromatic nitro groupsN/A

Reductive Amination and Acetylation with 6-Aminoindazole as Starting Material

The synthesis of derivatives of 2-(6-amino-1H-indazol-1-yl)acetic acid can be strategically approached using 6-aminoindazole or its precursors as the foundational starting material. A common synthetic route involves the initial preparation of a 6-amino-1H-indazole core, which is then subjected to further functionalization.

A plausible synthetic pathway commences with 6-nitro-1H-indazole. The first step is the N-alkylation at the N1 position to introduce the acetic acid moiety. This is typically achieved by reacting 6-nitro-1H-indazole with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). This reaction selectively yields the N1-alkylated product.

Following the successful N-alkylation, the nitro group at the 6-position is reduced to an amino group. A standard method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reduction is generally efficient and chemoselective, leaving the ester group intact. The resulting compound is ethyl 2-(6-amino-1H-indazol-1-yl)acetate. Subsequent hydrolysis of the ethyl ester, typically under basic conditions followed by acidic workup, yields the target molecule, this compound.

Once the this compound scaffold is obtained, the 6-amino group is available for further chemical transformations, such as reductive amination and acetylation.

Reductive Amination: The primary amino group at the 6-position can be converted to a secondary or tertiary amine through reductive amination. nih.gov This one-pot reaction involves treating the 6-aminoindazole derivative with an aldehyde or a ketone in the presence of a mild reducing agent. nih.gov Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose as it selectively reduces the intermediate imine or iminium ion in situ without affecting the carbonyl group of the reactant. nih.gov

The general scheme for the reductive amination of a 6-aminoindazole derivative is presented below:

Reaction Scheme for Reductive Amination
Reactant 1 Reactant 2 Reagent Product

Acetylation: The 6-amino group can also be readily acetylated to form an acetamide. This is typically achieved by treating the 6-aminoindazole derivative with acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acetic acid byproduct. nih.gov This reaction is generally high-yielding and provides a stable amide derivative.

The following table summarizes the key transformations involving 6-aminoindazole derivatives.

Table 1: Chemical Transformations of 6-Aminoindazole Derivatives

Starting Material Reaction Reagents Product Reference
6-Amino-1-methyl-1H-indazole Reductive Amination Isopropyl acetone, NaBH₃CN N-isopropyl-6-amino-1-methyl-1H-indazole nih.gov

These transformations highlight the versatility of the 6-amino group in allowing for the synthesis of a diverse library of N-substituted derivatives of 2-(1H-indazol-1-yl)acetic acid.

Stereoselective Synthesis of Related Compounds

A notable example of stereocontrol in the synthesis of indazole derivatives is the highly enantioselective C3-allylation of 1H-indazoles. semanticscholar.orgamazonaws.com This method utilizes a copper hydride (CuH) catalyst with a chiral ligand to introduce an allyl group at the C3 position of the indazole ring, creating a quaternary chiral center with high levels of enantioselectivity. semanticscholar.orgamazonaws.com

The reaction proceeds via a proposed six-membered Zimmerman-Traxler-type transition state, where the stereochemical outcome is dictated by the steric interactions between the ligand, the substrate, and the pseudoaxial substituent in the transition state. semanticscholar.orgamazonaws.com This approach has been shown to be effective for a variety of substituted indazoles.

Table 2: Enantioselective C3-Allylation of N-(Benzoyloxy)indazoles

Indazole Substrate Allyl Source Catalyst/Ligand Yield (%) Enantiomeric Excess (ee, %) Reference
N-(Benzoyloxy)indazole Allylboronic acid pinacol (B44631) ester CuH/(R)-DTBM-SEGPHOS 95 98 amazonaws.com
6-Chloro-N-(benzoyloxy)indazole Allylboronic acid pinacol ester CuH/(R)-DTBM-SEGPHOS 93 97 amazonaws.com

Although this methodology focuses on C3-functionalization rather than N1-alkylation, it demonstrates that high levels of stereocontrol are achievable in the synthesis of complex indazole-containing molecules. The principles from these studies could potentially be adapted for the stereoselective synthesis of N1-substituted indazole acetic acid derivatives, for instance, through the use of chiral auxiliaries or asymmetric catalysis in the N-alkylation step.

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Methods in Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the number, type, and connectivity of atoms.

Proton (¹H) NMR spectroscopy for 2-(6-amino-1H-indazol-1-yl)acetic acid reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum typically shows signals for the aromatic protons on the indazole core, a characteristic singlet for the methylene (B1212753) (CH₂) protons of the acetic acid side chain, and broad signals for the amine (NH₂) and carboxylic acid (OH) protons.

The aromatic region is particularly informative. The protons H-3, H-4, H-5, and H-7 each produce a characteristic signal whose chemical shift and coupling pattern are dictated by their position and neighboring substituents. The 6-amino group, being an electron-donating group, influences the electron density of the benzene (B151609) ring and thus the chemical shifts of the nearby protons. The methylene protons adjacent to the N-1 nitrogen typically appear as a sharp singlet, providing clear evidence of the acetic acid moiety's connection to the indazole ring.

Table 1: Representative ¹H NMR Data for this compound Note: Data is predicted based on typical values for analogous structures. The solvent is DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~8.0 s (singlet)
H-4 ~7.5 d (doublet)
H-7 ~7.1 d (doublet)
H-5 ~6.7 dd (doublet of doublets)
CH₂ ~5.0 s (singlet)
NH₂ ~5.5 br s (broad singlet)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the seven carbons of the indazole bicyclic system, as well as the methylene and carbonyl carbons of the N-1 substituent. The chemical shift of the carbonyl carbon is typically found far downfield (around 170 ppm), making it easily identifiable. The positions of the aromatic carbon signals are influenced by the 6-amino substituent and the fusion of the pyrazole (B372694) and benzene rings. This technique is crucial for confirming the carbon skeleton and the presence of all functional groups. beilstein-journals.org

Table 2: Representative ¹³C NMR Data for this compound Note: Data is predicted based on typical values for analogous structures. The solvent is DMSO-d₆.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~170
C-6 ~150
C-7a ~141
C-3a ~138
C-3 ~134
C-4 ~122
C-7 ~115
C-5 ~100

While less common than ¹H or ¹³C NMR, Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for studying nitrogen-containing heterocycles like indazoles. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment. In the case of substituted indazoles, the ¹⁵N chemical shifts for N-1 and N-2 are significantly different. nih.gov

To overcome challenges in direct detection, techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to indirectly determine nitrogen chemical shifts. nih.gov Furthermore, theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹⁵N NMR chemical shifts. nih.govacs.org By comparing the experimentally obtained ¹⁵N chemical shifts with the GIAO-calculated values for both the N-1 and N-2 isomers, an unambiguous structural assignment can be made. rsc.org This combined experimental and computational approach is a state-of-the-art method for the definitive characterization of such isomers. researchgate.netdntb.gov.ua

Alkylation of an indazole can occur at either the N-1 or N-2 position, resulting in two possible regioisomers. Differentiating between these is a critical step in characterization. NMR spectroscopy offers several diagnostic markers. A key indicator in ¹³C NMR is the chemical shift of the C3 and C7a carbons. For N-1 substituted indazoles, the C3 signal typically appears at a lower field (e.g., ~135 ppm) compared to the corresponding N-2 isomer (e.g., ~123 ppm). nih.gov This difference arises from the distinct electronic and structural environments in the two isomers. Advanced 2D NMR techniques, such as NOESY and ¹H-¹⁵N HMBC, can provide definitive proof of connectivity, for instance, by showing a correlation between the methylene protons of the side chain and the N-1 atom of the indazole ring. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Under typical electrospray ionization (ESI) conditions, the compound would be observed as the protonated molecular ion [M+H]⁺. The fragmentation pattern in MS/MS analysis would show characteristic losses that help confirm the structure, such as the loss of the carboxylic acid group (-COOH) or the entire acetic acid side chain (-CH₂COOH).

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₉N₃O₂) *

Ion Description Formula Calculated m/z
Protonated Molecular Ion [M+H]⁺ [C₉H₁₀N₃O₂]⁺ 192.0768
Fragment from loss of -COOH [C₈H₉N₃]⁺ 147.0791

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: the primary amino group, the carboxylic acid, and the indazole ring system.

The spectrum would be characterized by distinct stretching vibrations. The N-H stretches of the primary amino group (-NH₂) typically appear as two bands in the 3400-3250 cm⁻¹ region. The carboxylic acid O-H stretch is expected to be a very broad band, often centered around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most intense peaks in the spectrum, anticipated in the range of 1730-1700 cm⁻¹. Aromatic C=C stretching vibrations from the indazole ring are expected between 1620-1450 cm⁻¹, while the C-N stretching vibrations would appear in the 1350-1200 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (N-H)Stretch3400 - 3250
Carboxylic Acid (O-H)Stretch3300 - 2500 (broad)
Aliphatic C-HStretch2960 - 2850
Carboxylic Acid (C=O)Stretch1730 - 1700
Aromatic (C=C)Stretch1620 - 1450
Carboxylic Acid (C-O) / Amino (C-N)Stretch1350 - 1200

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure and its arrangement in the solid state.

X-ray crystallographic analysis of a suitable single crystal of this compound would unambiguously confirm its molecular structure. diva-portal.orgresearchgate.net The analysis would verify the planar geometry of the bicyclic indazole ring system and confirm the substitution pattern, showing the acetic acid moiety attached to the N-1 position and the amino group at the C-6 position of the indazole core. researchgate.net Precise bond lengths and angles for the entire molecule would be determined, providing conclusive evidence that validates the proposed chemical structure over other potential isomers.

Beyond the individual molecule, X-ray diffraction reveals the crystal packing and the network of intermolecular interactions that create the supramolecular architecture. mdpi.comias.ac.in For this compound, the crystal structure is expected to be dominated by extensive hydrogen bonding. nih.gov

Purity Assessment using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds and other organic materials. who.int For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity determination. mtc-usa.commyfoodresearch.com

In a typical RP-HPLC setup, the compound would be injected onto a nonpolar stationary phase (e.g., a C18 column) and eluted with a polar mobile phase, such as a gradient mixture of water and acetonitrile (B52724) containing a small amount of an acid modifier like formic or trifluoroacetic acid. researchgate.netnih.gov The modifier ensures the carboxylic acid functional group remains protonated for better peak shape. Detection is typically performed using a UV detector, set to a wavelength where the indazole chromophore exhibits strong absorbance (e.g., ~254 nm). myfoodresearch.com

The resulting chromatogram would show a major peak corresponding to the target compound. The presence of any impurities, such as starting materials, byproducts, or degradation products, would appear as separate, smaller peaks. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For a high-purity sample, the main peak should account for >95-99% of the total integrated peak area.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical formula of the molecule. For a pure sample of this compound, the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values for its molecular formula, C₉H₉N₃O₂. nih.gov

The theoretical values are calculated based on the molecular weight of the compound (191.19 g/mol ). industrialchemicals.gov.auresearchgate.netnih.gov According to established standards for publication and compound verification, the experimental results should typically fall within ±0.4% of the calculated values to confirm the elemental composition and support the compound's purity. cardiff.ac.uk

Table 2: Elemental Analysis Data for C₉H₉N₃O₂
ElementMass Percent (Calculated)Mass Percent (Expected Experimental)
Carbon (C)56.54%56.54 ± 0.4%
Hydrogen (H)4.74%4.74 ± 0.4%
Nitrogen (N)21.98%21.98 ± 0.4%

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to study the physicochemical properties of indazole derivatives. nih.gov

DFT calculations are instrumental in determining the electronic properties and thermodynamic stability of indazole derivatives. A related compound, 2-(5-nitro-1H-indazol-1-yl)acetic acid, has been studied using DFT methods (B3LYP/6-311++G**), revealing the existence of different conformers. tandfonline.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's reactivity and kinetic stability. nih.govresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller energy gap implies higher reactivity. nih.gov For instance, studies on similar heterocyclic compounds have shown that substitutions on the core ring structure can significantly alter these energy levels. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to justify the stability of different molecular forms by examining charge delocalization and intramolecular interactions. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Energies for Indazole Derivatives

Molecular Orbital Energy (eV) Description
HOMO -5.6 to -6.8 Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO -1.9 to -2.5 Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 3.7 to 4.3 Difference between LUMO and HOMO; indicates chemical reactivity and stability.

Note: Data are representative values for indazole derivatives based on published DFT studies on similar molecules.

Quantum chemical modeling extends beyond basic electronic properties to predict spectroscopic characteristics and potential energy surfaces. nih.gov For indazole derivatives, theoretical calculations of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts can be compared with experimental data to confirm molecular structures. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. shd-pub.org.rs These computational models provide a robust foundation for understanding the intrinsic properties of indazole compounds, guiding synthetic efforts and the design of new derivatives with desired characteristics. nih.govshd-pub.org.rs

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as an indazole derivative, might interact with a protein target.

Molecular docking simulations are employed to predict the binding mode and affinity of indazole derivatives within the active site of a biological target. idaampublications.in The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with lower scores indicating potentially higher binding affinity. idaampublications.in For various heterocyclic compounds, docking studies have successfully identified key interactions, such as hydrogen bonds and aromatic interactions, that stabilize the ligand-receptor complex. idaampublications.inmdpi.com These predictions are crucial for prioritizing compounds for further experimental testing.

Table 2: Example Docking Scores for a Series of Indazole Analogs against a Kinase Target

Compound Docking Score (kcal/mol) Key Predicted Interactions
Analog 1 -8.5 Hydrogen bond with backbone NH, Pi-stacking with aromatic residue.
Analog 2 -7.9 Two hydrogen bonds with side-chain carboxylate.
Analog 3 -9.2 Hydrogen bond with backbone CO, hydrophobic interactions.
Analog 4 -6.5 Single hydrogen bond, unfavorable steric clash.

Note: This table contains illustrative data to represent typical outputs from molecular docking studies.

Docking studies are pivotal in rationalizing the structure-activity relationships (SAR) observed within a series of compounds. shd-pub.org.rsscispace.com By visualizing the binding poses of active and inactive analogs, researchers can understand why certain chemical modifications enhance or diminish biological activity. For example, a docking study might reveal that adding a specific functional group allows for an additional hydrogen bond with the protein, thereby explaining its increased potency. shd-pub.org.rs This in silico analysis provides a structural basis for observed experimental data and guides the design of more potent and selective molecules. scispace.com

A primary outcome of molecular docking is the identification of specific amino acid residues in the receptor's active site that are crucial for ligand binding. researchgate.net For example, in studies of protease inhibitors, key residues like Histidine (His) and Glutamic acid (Glu) often play critical catalytic or binding roles. Docking simulations can reveal precise interactions, such as a hydrogen bond between the carboxylic acid of a ligand and the imidazole (B134444) side chain of a Histidine residue (e.g., His41), or an ionic interaction with a Glutamic acid residue (e.g., Glu166). researchgate.net Identifying these key interactions is fundamental for designing new inhibitors that can form stronger or more specific contacts with the target protein.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are instrumental in understanding the stability of a ligand when bound to a protein's active site, which is a crucial aspect of drug design and development.

While specific MD simulation studies on 2-(6-amino-1H-indazol-1-yl)acetic acid were not found in the reviewed literature, research on other indazole derivatives highlights the utility of this technique. For instance, MD simulations have been employed to assess the stability of newly designed 1H-indazole analogs as potential anti-inflammatory agents by evaluating their interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net In these studies, the stability of the ligand-protein complex is monitored over the simulation period, providing insights into the binding affinity and the durability of the interaction. researchgate.net

Another study on N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives as potential anticancer agents also utilized MD simulations to rigorously assess the stability of the ligand-protein complexes. worldscientific.com These simulations demonstrated a consistent and robust binding of the most potent compounds within the binding sites of their target proteins, reinforcing the value of MD simulations in validating potential drug candidates. worldscientific.com These examples underscore the importance of MD simulations in characterizing the dynamic behavior of indazole-based compounds in biological environments.

Pharmacophore Analysis

Pharmacophore modeling is a crucial technique in medicinal chemistry that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This model serves as a template for designing new molecules with potentially improved activity.

There is a notable lack of specific pharmacophore analysis in the available literature for this compound or closely related indazolyl acetic acid derivatives. However, the principles of pharmacophore modeling have been successfully applied to other classes of heterocyclic compounds to understand their structure-activity relationships. For example, a study on pyridine-3-carbonitriles as vasorelaxant agents utilized 3D-pharmacophore modeling to identify the key chemical features responsible for their biological activity. rsc.org Similarly, pharmacophore models have been generated for 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives to understand their inhibitory action on cyclooxygenase-2 (COX-2). researchgate.net

Although direct data is not available for the target compound, it is plausible that a pharmacophore model for this compound would include features such as a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carboxylic acid), and an aromatic/hydrophobic region (the indazole ring). Such a model would be invaluable for the virtual screening and rational design of new derivatives with specific biological activities.

Hirshfeld Surface Analysis for Intermolecular Connections

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts between neighboring molecules.

Specific Hirshfeld surface analysis data for this compound is not available. However, studies on other indazole derivatives provide valuable insights into the types of intermolecular interactions that are characteristic of this class of compounds.

For example, the Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole revealed the prevalence of N–H⋯O and C—H⋯O hydrogen bonds, which form zigzag chains within the crystal structure. nih.gov The analysis, presented in the form of 2D fingerprint plots, allows for the deconvolution of different types of intermolecular contacts. In this particular compound, O⋯H contacts accounted for 15.7% of the total interactions, while N⋯H contacts contributed 4.6%. nih.gov

Another study on 5-[(5-nitro-1H-indazol-1-yl)methyl]oxazole also employed Hirshfeld surface analysis to detail its crystal packing. nih.gov The analysis indicated that the most significant contributions to the crystal packing were from H⋯H (36.3%), O⋯H/H⋯O (23.4%), C⋯H/H⋯C (13.4%), and N⋯H/H⋯N (11.4%) interactions. nih.gov These findings highlight the importance of hydrogen bonding and van der Waals forces in the solid-state structure of indazole derivatives.

The table below summarizes the percentage contributions of various intermolecular contacts for two related indazole derivatives, as determined by Hirshfeld surface analysis.

Intermolecular Contact3-(4-methylphenyl)-6-nitro-1H-indazole (%) nih.gov5-[(5-nitro-1H-indazol-1-yl)methyl]oxazole (%) nih.gov
H···HNot specified36.3
O···H / H···O15.723.4
C···H / H···CNot specified13.4
N···H / H···N4.611.4

These studies on analogous compounds suggest that the crystal packing of this compound would likely be governed by a combination of hydrogen bonds involving the amino and carboxylic acid groups, as well as π-π stacking interactions of the indazole rings.

Future Directions in Research

Exploration of Novel Derivatives and Analogs

A significant avenue for future research lies in the systematic design and synthesis of novel derivatives and analogs of 2-(6-amino-1H-indazol-1-yl)acetic acid. The broad pharmacological potential of the indazole core suggests that structural modifications could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net

Future work will likely focus on several key modification strategies:

Substitution on the Indazole Ring: Introducing various functional groups at different positions of the benzene (B151609) portion of the indazole ring can significantly influence biological activity. Research on other indazole derivatives has shown that substitutions can modulate properties like anticancer potency. researchgate.netrsc.org

Modification of the Acetic Acid Side Chain: The acetic acid moiety offers a prime location for alteration. It can be converted to amides, esters, or replaced with other acidic bioisosteres to explore interactions with different biological targets.

Derivatization of the Amino Group: The 6-amino group is another key site for modification. Acylation, alkylation, or incorporation into larger heterocyclic systems could yield analogs with novel biological activities, a strategy that has proven effective for other 6-aminoindazole compounds. rsc.orgresearchgate.net

The goal of these explorations is to generate a library of diverse compounds for comprehensive screening, identifying new structure-activity relationships (SARs) that can guide further optimization. researchgate.net

Advanced Mechanistic Investigations

While preliminary studies may indicate the biological potential of indazole derivatives, a deep understanding of their mechanism of action is crucial for further development. Future mechanistic investigations will need to move beyond initial phenotypic screening to identify the precise molecular targets and pathways through which these compounds exert their effects.

Key areas for investigation include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that bind to this compound and its derivatives. For instance, various indazole-containing compounds have been identified as kinase inhibitors, and similar investigations could reveal the targets for this specific scaffold. nih.govnih.gov

Pathway Analysis: Once a target is identified, subsequent studies should elucidate the downstream signaling pathways that are modulated. Research on other indazole derivatives has revealed effects on cell cycle progression (e.g., G2/M arrest) and apoptosis, which warrants further detailed investigation. rsc.orgnih.gov

Structural Biology: Obtaining X-ray crystal structures of active derivatives bound to their biological targets can provide invaluable atomic-level insights into the binding mode. nih.gov This information is critical for structure-based drug design and the rational optimization of lead compounds.

A thorough understanding of the reaction mechanisms under different conditions, such as the reaction of NH-indazoles with formaldehyde (B43269) in acidic solutions, can also provide a basis for understanding their interactions and stability in biological systems. nih.gov

Development of New Synthetic Pathways

The efficient and scalable synthesis of this compound and its analogs is a prerequisite for extensive biological evaluation and potential commercialization. While various methods for synthesizing indazole derivatives exist, future research should focus on developing more innovative and practical synthetic routes. nih.govnih.gov

Priorities in synthetic methodology development include:

Green Chemistry: Designing syntheses that utilize less hazardous solvents and reagents, reduce the number of synthetic steps, and minimize waste generation.

Versatility: Creating synthetic pathways that are easily adaptable to produce a wide range of derivatives with diverse functional groups, facilitating the rapid generation of compound libraries for screening. whiterose.ac.ukmdpi.com

Recent advances in heterocyclic synthesis, such as C-H amination and novel cyclization strategies, offer promising tools for constructing the indazole core and its derivatives more effectively. nih.govresearchgate.net

Application in Specific Therapeutic Areas (e.g., anticancer agents, antimicrobial agents)

The indazole scaffold is present in numerous compounds with demonstrated pharmacological activity, particularly in oncology. nih.govnih.gov A major focus of future research will be to systematically evaluate this compound and its derivatives for efficacy in specific therapeutic areas.

Anticancer Agents: The potential of indazole derivatives as anticancer agents is well-documented. researchgate.netresearchgate.net Future studies should involve comprehensive screening against a broad panel of human cancer cell lines to identify specific cancer types that are particularly sensitive. For promising compounds, in vivo studies using animal models are a necessary next step to evaluate efficacy and tolerability. nih.gov Research has shown that indazole derivatives can inhibit various cancer-related targets, such as Polo-like kinase 4 (PLK4) and Indoleamine 2,3-dioxygenase 1 (IDO1), highlighting potential pathways for investigation. rsc.orgnih.gov

Table 1: Examples of Anticancer Activity in Indazole Derivatives

Compound Type Cancer Cell Line IC50 Value Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine HCT116 (colorectal) 0.4 µM rsc.org
1H-indazole derivative (2f) 4T1 (breast) 0.23 µM nih.gov
Piperazine-indazole derivative (6o) K562 (leukemia) 5.15 µM nih.gov

Antimicrobial Agents: The structural motifs found in amino acid-based compounds are crucial for the activity of many antimicrobial agents, often acting as analogs for intermediates in microbial biosynthetic pathways. nih.govresearchgate.net Given that this compound is an amino acid derivative, its potential as an antimicrobial agent is a logical area for exploration. Future research should include screening against a diverse panel of pathogenic bacteria and fungi. nih.govscielo.br The development of novel antimicrobial agents is a critical global health priority due to rising antibiotic resistance. nih.gov

Integration of Experimental and Computational Approaches for Drug Discovery

Modern drug discovery relies heavily on the synergy between experimental and computational methods. Future research on this compound should fully leverage this integrated approach to accelerate the identification and optimization of lead compounds.

Key computational strategies include:

Molecular Docking and Virtual Screening: Using computer models of known protein targets to predict how newly designed derivatives will bind, allowing for the prioritization of compounds for synthesis. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and provide deeper insights into the binding mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of potency for novel, unsynthesized compounds.

By using computational tools to guide experimental work, researchers can focus resources on the most promising molecules, streamlining the drug discovery pipeline and reducing the time and cost associated with developing new therapeutic agents. researchgate.netrsc.org

Table of Compounds

Compound Name
This compound
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(6-amino-1H-indazol-1-yl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 6-aminoindazole with haloacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Reaction parameters like pH, temperature, and catalyst choice (e.g., phase-transfer catalysts) significantly impact yield. Purification via recrystallization or reverse-phase HPLC ensures purity. Comparative studies with analogous compounds (e.g., bromo or nitro derivatives) suggest optimized conditions for amino-substituted indazoles .

Q. How can NMR spectroscopy confirm the structure of this compound, and what key spectral features should be analyzed?

  • Methodological Answer : ¹H NMR analysis should focus on the singlet for the acetic acid methylene group (~δ 4.5–5.0 ppm) and the indazole aromatic protons. The amino group (NH₂) may appear as a broad peak (~δ 5.5–6.5 ppm) in DMSO-d₆. ¹³C NMR will show the carboxylic acid carbonyl (~δ 170–175 ppm) and indazole carbons. Cross-validation with PubChem data (e.g., InChIKey, SMILES) and comparison to structurally similar compounds (e.g., 2-(1H-indazol-4-yl)acetic acid) ensures accurate assignment .

Q. What initial biological screening assays are recommended to evaluate potential therapeutic applications?

  • Methodological Answer : Prioritize assays based on the compound’s structural analogs. For antimicrobial activity, use broth microdilution (MIC determination). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based assays can elucidate mechanistic pathways. Reference biological data from indazole derivatives (e.g., anti-inflammatory properties noted in PubChem studies) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Contradictions may arise from impurities or structural misassignment. Validate purity via HPLC (>95%) and LC-MS. Confirm structure using single-crystal X-ray diffraction (e.g., SHELXL refinement ) and 2D NMR (COSY, HSQC). Replicate assays under controlled conditions (e.g., standardized cell lines, pH buffers). Cross-reference with SAR studies of analogs (e.g., 6-bromo or 6-nitro derivatives) to identify substituent-specific effects .

Q. How can SHELXL refine the crystal structure of this compound, particularly hydrogen bonding involving the amino group?

  • Methodological Answer : SHELXL refines positional and displacement parameters using high-resolution data. For hydrogen bonding, assign H-atoms via difference Fourier maps and constrain N–H distances (e.g., DFIX command). The amino group may form intermolecular bonds with carboxylic acid oxygens or solvent molecules. Use SHELXPRO to generate hydrogen-bond tables and visualize interactions. Reference SHELX’s robustness in handling small-molecule crystallography .

Q. What computational approaches predict interactions with biological targets, and how can docking studies inform drug design?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Target receptors (e.g., kinases, GPCRs) can be sourced from PDB. Analyze binding poses for hydrogen bonds between the amino group and active-site residues. MD simulations (e.g., GROMACS) assess stability. PubChem bioactivity data for similar indazoles guide target selection .

Q. In SAR studies, how does substitution at the 6-position influence bioactivity?

  • Methodological Answer : Compare the amino group’s electronic and steric effects to substituents like Br (electron-withdrawing) or NO₂ (polar). Synthesize analogs via Pd-catalyzed cross-coupling or nitration/reduction. Test in parallel assays (e.g., anticancer activity). For example, bromo-substituted indazoles (e.g., 2-(6-bromo-1H-indazol-3-yl)acetic acid) may exhibit enhanced cytotoxicity due to increased lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.